N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide
CAS No.: 946284-82-8
Cat. No.: VC11977233
Molecular Formula: C18H21FN2O4S2
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946284-82-8 |
|---|---|
| Molecular Formula | C18H21FN2O4S2 |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-12-16(7-8-17(14)21)20-27(24,25)18-9-6-15(19)11-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3 |
| Standard InChI Key | OBUCNGWACMCSDW-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
| Canonical SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
Introduction
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is a synthetic compound featuring a sulfonamide group attached to a tetrahydroquinoline core. Compounds in this class are often investigated for their potential biological activities, including anticancer, antimicrobial, or anti-inflammatory properties due to the presence of sulfonamide and quinoline derivatives.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H20FNO4S2 |
| Molecular Weight | 401.47 g/mol |
| Structure | Contains a tetrahydroquinoline ring, sulfonamide group, and fluorobenzene |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area (PSA) | 72.206 Ų |
| LogP (Partition Coefficient) | 2.5135 |
| LogD (Distribution Coefficient) | 2.4537 |
| LogSw (Water Solubility) | -2.9672 |
The compound is achiral and exhibits moderate lipophilicity (logP ~2.5), suggesting potential membrane permeability and drug-likeness.
Synthesis Pathway
The synthesis of this compound typically involves:
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Quinoline Derivative Formation: The tetrahydroquinoline core is synthesized via cyclization reactions involving aniline derivatives and aldehydes.
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Sulfonamide Group Addition: Ethanesulfonyl chloride reacts with the amine group on the quinoline ring under basic conditions.
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Substitution on Benzene Ring: The fluorobenzene sulfonamide moiety is introduced via electrophilic substitution.
These steps are carried out under controlled conditions to ensure high yield and purity.
Potential Applications
Compounds containing sulfonamide and quinoline motifs are known for their diverse pharmacological activities:
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Anticancer Activity: Sulfonamides can inhibit carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis.
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Antimicrobial Properties: The quinoline scaffold is often used in antibiotics and antimalarial drugs.
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Anti-inflammatory Effects: Sulfonamides may modulate inflammatory pathways by targeting specific enzymes.
While no direct studies on this specific compound were identified, its structural features suggest it could be explored for these applications.
Limitations and Challenges
Despite its promising profile, challenges in developing compounds like this include:
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Potential toxicity from sulfonamide groups.
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Stability concerns under physiological conditions.
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Need for extensive biological evaluation to confirm activity and safety.
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